molecular formula C18H19NO4 B1393754 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid CAS No. 927801-51-2

4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1393754
CAS No.: 927801-51-2
M. Wt: 313.3 g/mol
InChI Key: ZBRGFWLFMFHGGR-UHFFFAOYSA-N
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Description

4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid typically involves the protection of an amino group with a Boc group. One common method involves reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate . The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like methanol, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The Boc protection is a crucial step in the synthesis, as it prevents unwanted side reactions during subsequent steps.

Mechanism of Action

The mechanism of action of 4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid primarily involves its role as an intermediate in chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or other functional derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl core, which provides rigidity and stability to the molecule. The presence of both Boc-protected amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRGFWLFMFHGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683419
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-51-2
Record name 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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